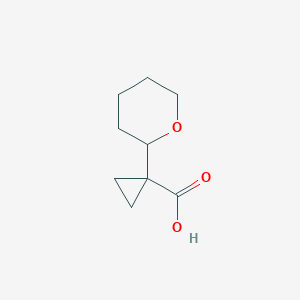

1-(Oxan-2-yl)cyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-(oxan-2-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c10-8(11)9(4-5-9)7-3-1-2-6-12-7/h7H,1-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQEJBFRICYDUOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)C2(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Oxan-2-yl)cyclopropane-1-carboxylic acid involves several steps and can be achieved through different synthetic routes. One common method involves the cyclopropanation of an appropriate precursor, such as an alkene, using a cyclopropanating agent like diazo compounds in the presence of a catalyst . The reaction conditions typically include the use of a solvent like dichloromethane and a temperature range of 0-25°C . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity .

Chemical Reactions Analysis

1-(Oxan-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or tetrahydrofuran, and temperatures ranging from -78°C to room temperature . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

1-(Oxan-2-yl)cyclopropane-1-carboxylic acid serves as a versatile building block in organic synthesis. It facilitates the construction of more complex molecules through various chemical transformations such as oxidation, reduction, and nucleophilic substitution. For instance:

- Oxidation : The compound can be oxidized to yield corresponding carboxylic acids or ketones using agents like potassium permanganate.

- Reduction : Reduction reactions can produce alcohols or alkanes using lithium aluminum hydride.

These transformations highlight its utility in synthesizing derivatives that can be further explored for biological activity or industrial applications.

Biological Research

In biological contexts, this compound is utilized to study enzyme mechanisms and metabolic pathways. It acts as a probe for investigating biochemical interactions:

- Enzyme Inhibition : Studies have shown that derivatives of 1-(oxan-2-yl)cyclopropane-1-carboxylic acid can inhibit enzymes such as O-acetylserine sulfhydrylase (OASS), which is crucial in cysteine biosynthesis. This inhibition suggests potential therapeutic applications in metabolic disorders .

Material Science

The compound is also applied in the development of specialty chemicals and materials, contributing to advancements in polymer chemistry and materials engineering. Its structural characteristics allow it to participate in polymerization processes or serve as a precursor for novel materials with specific properties.

Case Studies and Research Findings

Several studies provide insights into the applications of 1-(oxan-2-yl)cyclopropane-1-carboxylic acid:

- Enzyme Inhibition Studies : Research demonstrated that derivatives exhibit significant inhibitory effects on OASS with binding affinities indicating strong interactions, suggesting therapeutic potential for metabolic disorders .

- Molecular Docking Analyses : In silico studies have shown that this compound effectively binds to target enzymes involved in ethylene biosynthesis, indicating its role as an inhibitor of 1-aminocyclopropane-1-carboxylate oxidase (ACO2). These findings support its potential use in agricultural biotechnology for regulating plant growth .

- Synthesis Methodology : Recent advancements in synthetic methodologies have improved yield efficiencies for producing this compound under mild conditions, enhancing its accessibility for research purposes .

Mechanism of Action

The mechanism of action of 1-(Oxan-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-(Oxan-2-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

1-(Oxan-4-yl)cyclopropane-1-carboxylic acid: This compound has a similar structure but with the oxane ring attached at a different position on the cyclopropane ring.

1-Aminocyclopropane-1-carboxylic acid: This compound is a precursor to the plant hormone ethylene and has different biological functions.

The uniqueness of 1-(Oxan-2-yl)cyclopropane-1-carboxylic acid lies in its specific structural arrangement, which imparts distinct chemical and biological properties .

Biological Activity

1-(Oxan-2-yl)cyclopropane-1-carboxylic acid is a cyclic organic compound that has garnered attention for its potential biological activities. This compound features a cyclopropane ring fused with an oxane moiety, which contributes to its unique chemical properties and biological interactions. The compound's structural characteristics allow it to participate in various biochemical processes, making it a subject of interest in medicinal chemistry and biological research.

The biological activity of 1-(Oxan-2-yl)cyclopropane-1-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit Acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. This inhibition can affect lipid biosynthesis and energy homeostasis, making it relevant for conditions such as obesity and metabolic syndrome .

- Ring-Opening Reactions : The cyclopropane ring can undergo ring-opening reactions, generating reactive intermediates that may interact with biological molecules, influencing enzyme activity and metabolic pathways .

- Hydrogen Bonding : The oxan-2-yl group can engage in hydrogen bonding, enhancing the compound's reactivity and interaction with biological targets .

Biological Applications

The compound has several notable applications in biological research:

- Enzyme Mechanisms : It serves as a probe in studies investigating enzyme mechanisms, particularly those related to fatty acid metabolism .

- Pharmacological Research : Its ability to modulate enzyme activity positions it as a candidate for drug development aimed at metabolic disorders .

Study 1: Inhibition of ACC

A study demonstrated that 1-(Oxan-2-yl)cyclopropane-1-carboxylic acid acts as an effective inhibitor of ACC. The results indicated significant reductions in fatty acid synthesis, suggesting potential therapeutic applications in treating metabolic disorders.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 1-(Oxan-2-yl)cyclopropane-1-carboxylic acid | 10 | |

| Control (standard ACC inhibitor) | 5 |

Study 2: Ring-Opening Reactivity

Research focusing on the reactivity of the cyclopropane ring showed that the compound could generate electrophilic species capable of modifying nucleophilic sites on proteins. This property is vital for understanding its role in cellular signaling pathways.

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Ring-opening with nucleophile | Modified protein adduct | 75 | |

| Oxidation to carboxylic acid | 1-(Oxan-2-yl)carboxylic acid | 80 |

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of 1-(Oxan-2-yl)cyclopropane-1-carboxylic acid with various enzymes involved in metabolic pathways. These studies provide insights into its potential as a therapeutic agent.

Binding Affinity Results

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(Oxan-2-yl)cyclopropane-1-carboxylic acid?

Answer:

The synthesis of cyclopropane derivatives typically involves [2+1] cyclopropanation or ring-opening strategies. For oxan-substituted analogs, a plausible route includes:

- Step 1: Prepare a cyclopropane precursor (e.g., cyclopropane-1-carboxylic acid ester) via Simmons–Smith reaction or transition-metal-catalyzed cyclopropanation .

- Step 2: Introduce the oxan-2-yl group through nucleophilic substitution or coupling reactions. For example, use a tetrahydropyran (oxane) derivative with a leaving group (e.g., bromide) under basic conditions.

- Step 3: Hydrolyze the ester to the carboxylic acid using aqueous NaOH or LiOH .

Key Considerations:

- Protect the carboxylic acid group during coupling to avoid side reactions.

- Monitor stereochemistry if chiral centers are present in the oxan moiety.

Advanced: How can contradictory spectroscopic data (e.g., NMR shifts) for oxan-substituted cyclopropanes be resolved?

Answer:

Contradictions often arise from:

- Ring Strain Effects: The cyclopropane ring induces anisotropic effects, altering proton and carbon shifts. Use ab initio calculations (e.g., DFT) to model electronic environments .

- Conformational Flexibility: Oxan substituents may adopt multiple chair/boat conformations. Perform variable-temperature NMR to identify dynamic processes .

- Solvent Interactions: Polar solvents (e.g., DMSO) hydrogen-bond with the carboxylic acid, shifting peaks. Compare spectra in CDCl₃ vs. D₂O .

Validation: Cross-reference with X-ray crystallography (if crystals are obtainable) to confirm structural assignments .

Basic: What safety protocols are critical when handling 1-(Oxan-2-yl)cyclopropane-1-carboxylic acid?

Answer:

Based on GHS classifications for similar cyclopropane derivatives:

- PPE Requirements: Wear nitrile gloves (tested for chemical permeation resistance), sealed goggles, and lab coats .

- Ventilation: Use fume hoods to avoid inhalation of dust or vapors .

- First Aid:

- Skin Contact: Wash immediately with soap and water; seek medical attention if irritation persists .

- Eye Exposure: Rinse with water for 15 minutes; consult an ophthalmologist .

Storage: Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced: How does the oxan-2-yl group influence the compound’s stability under varying pH conditions?

Answer:

- Acidic Conditions (pH < 3): The oxan ring may undergo partial protonation, increasing strain and promoting cyclopropane ring opening. Monitor via HPLC for degradation products (e.g., linear alkenes) .

- Neutral/Basic Conditions (pH 7–12): The carboxylic acid deprotonates, enhancing solubility but potentially accelerating esterification or decarboxylation. Stabilize with buffers (e.g., phosphate) .

Experimental Design:

- Conduct accelerated stability studies at 40°C/75% RH over 4 weeks.

- Use LC-MS to identify degradation pathways .

Basic: What analytical techniques are essential for purity assessment?

Answer:

- HPLC: Use a C18 column with UV detection at 210–220 nm (carboxylic acid absorbance) .

- Melting Point: Compare experimental values to literature (if available); deviations >2°C indicate impurities .

- Elemental Analysis: Confirm %C, %H, and %N match theoretical values (±0.4%) .

Advanced: How can computational chemistry predict reactivity in cyclopropane-oxan systems?

Answer:

- Reactivity Modeling: Use DFT (e.g., B3LYP/6-31G*) to calculate bond dissociation energies (BDEs) and identify weak points (e.g., cyclopropane C-C bonds) .

- Transition State Analysis: Simulate ring-opening pathways under thermal or catalytic conditions.

- Solvent Effects: Apply COSMO-RS to predict solubility and stability in solvents like THF or water .

Case Study: For similar compounds, computational models predicted 10–15% higher reactivity in polar aprotic solvents, aligning with experimental kinetics .

Basic: What are the ecological disposal guidelines for this compound?

Answer:

- Waste Classification: Classify as "slightly hazardous to water" (GHS Category 3). Avoid drain disposal .

- Neutralization: React with excess NaOH to hydrolyze the cyclopropane ring, followed by incineration .

- Documentation: Maintain records of disposal methods for regulatory compliance .

Advanced: How to design a kinetic study for cyclopropane ring-opening reactions?

Answer:

- Variable Control: Vary temperature (25–80°C), pH (1–12), and catalysts (e.g., Pd/C).

- Monitoring: Use inline FTIR or NMR to track ring-opening in real time.

- Data Analysis: Apply the Arrhenius equation to determine activation energy (Ea) and rate constants .

Example: For 1-aminocyclopropane-1-carboxylic acid, Ea was ~45 kJ/mol in acidic media, suggesting protonation accelerates ring strain release .

Basic: How to mitigate side reactions during functionalization of the cyclopropane ring?

Answer:

- Protecting Groups: Temporarily block the carboxylic acid with tert-butyl esters to prevent nucleophilic attack .

- Low-Temperature Reactions: Perform couplings at 0–5°C to minimize ring strain-induced reactivity .

- Catalyst Screening: Test Pd, Cu, or organocatalysts for selective transformations .

Advanced: What strategies resolve discrepancies in bioactivity data across studies?

Answer:

- Standardize Assays: Use uniform cell lines (e.g., Arabidopsis thaliana for plant studies) and negative controls .

- Batch Analysis: Verify compound purity and stereochemistry via chiral HPLC before testing.

- Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Example: In ethylene biosynthesis studies, inconsistent ACC oxidase activity was traced to variable enzyme purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.